molecular formula C14H19NO5S B2573130 1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 708995-20-4

1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2573130
CAS No.: 708995-20-4
M. Wt: 313.37
InChI Key: VGQFZSDSNALZOP-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a sulfonyl group and a carboxylic acid group

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-10-9-12(3-4-13(10)20-2)21(18,19)15-7-5-11(6-8-15)14(16)17/h3-4,9,11H,5-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQFZSDSNALZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-3-methylbenzenesulfonyl chloride and piperidine-4-carboxylic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The sulfonyl chloride is added dropwise to a solution of piperidine-4-carboxylic acid in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with larger quantities of starting materials and solvents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The sulfonyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carboxylic acid
  • 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid
  • 1-[(4-Methoxy-3-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Uniqueness

1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions, making it distinct from other similar compounds.

Biological Activity

1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a carboxylic acid moiety, which are critical for its biological activity. Its molecular formula is C18H28N2O5SC_{18}H_{28}N_{2}O_{5}S with a molecular weight of 384.490 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including those with sulfonyl groups. A related compound, ethyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate, has shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Ethyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylateHeLa20.5Apoptosis induction
F-12 (related sulfonyl piperidine)MCF-713.52Cathepsin K inhibition

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cathepsin K, an enzyme implicated in bone resorption. The structure-activity relationship (SAR) studies revealed that modifications to the piperidine core could enhance inhibitory activity. For instance, introducing a benzylamine group improved binding affinity and potency against cathepsin K .

Table 2: Cathepsin K Inhibition Activity

Compound NameIC50 (µM)Binding Mode
F-1213.52P1 and P2 pockets
H-920.46P3 pocket enhancement

Case Study 1: Anticancer Screening

A study involving the synthesis of piperidine derivatives assessed their anticancer properties against multiple cell lines. The results indicated that compounds with methoxy and methyl substitutions on the phenyl ring exhibited enhanced cytotoxicity compared to unsubstituted analogs. The study concluded that structural modifications significantly impact the biological efficacy of these compounds .

Case Study 2: Bone Resorption Inhibition

In another investigation, various piperidine derivatives were screened for their ability to inhibit bone resorption in vitro. The findings revealed that several compounds reduced the concentration of CTX-I in treated groups compared to controls, demonstrating their potential as therapeutic agents for osteoporosis management .

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